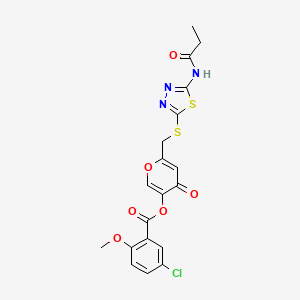

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-methoxybenzoate

Description

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a structurally complex molecule featuring a 4-oxo-4H-pyran core linked to a 5-chloro-2-methoxybenzoate ester and a 1,3,4-thiadiazole moiety with a propionamido substituent. Thiadiazole and pyran derivatives are frequently associated with antimicrobial, anti-inflammatory, or anticancer activities, as highlighted in studies on plant-derived biomolecules and marine actinomycete metabolites .

Propriétés

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O6S2/c1-3-16(25)21-18-22-23-19(31-18)30-9-11-7-13(24)15(8-28-11)29-17(26)12-6-10(20)4-5-14(12)27-2/h4-8H,3,9H2,1-2H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLILRKJWKYDEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex organic molecule that integrates a pyran ring and a thiadiazole moiety. These structural features suggest significant potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 421.93 g/mol . The compound's unique structure allows it to interact with various biological targets, making it an interesting subject for research in drug development.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and pyran compounds often exhibit notable antimicrobial properties. For instance, compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Salmonella typhi | Strong |

| Bacillus subtilis | Moderate |

These findings suggest that the compound may possess broad-spectrum antibacterial properties, although further studies are needed to quantify its efficacy against specific pathogens.

Anticancer Properties

The anticancer potential of similar compounds has been explored through various assays. For example, thiazole derivatives have shown moderate to strong antiproliferative activity in cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. In particular:

- Cell Lines Tested : Human leukemia cells

- Assays Used : MTT assay and Trypan blue exclusion assay

- Observations : Significant reduction in cell viability at specific concentrations, indicating dose-dependent activity.

The biological activity of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It shows potential binding affinity to various receptors, which could modulate physiological responses.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the antibacterial effects of synthesized derivatives against multiple bacterial strains.

- Results indicated that modifications to the thiadiazole ring significantly enhanced antibacterial potency.

-

Case Study on Anticancer Activity :

- In vitro studies on leukemia cell lines revealed that the compound induced apoptosis through mitochondrial pathways.

- This was confirmed via flow cytometry analysis showing increased annexin V positivity.

Comparaison Avec Des Composés Similaires

Key Differences :

- The propionamido-thiadiazole group distinguishes it from simpler thiadiazole derivatives.

- The 5-chloro-2-methoxybenzoate ester introduces unique steric and electronic effects compared to unsubstituted benzoates.

Physicochemical Properties

The lumping strategy (grouping structurally similar compounds) provides insights into predicting properties like solubility and reactivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.